molecular formula C13H13NO B018922 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile CAS No. 861960-34-1

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile

Cat. No. B018922
Key on ui cas rn: 861960-34-1
M. Wt: 199.25 g/mol
InChI Key: MGJHVZKRAOYORH-UHFFFAOYSA-N
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Patent
US07250531B2

Procedure details

There are introduced into a 670 litre reactor 85.0 kg of 7-methoxy-1-tetralone, 60.3 kg of cyanoacetic acid and 15.6 kg of heptanoic acid in toluene in the presence of 11.0 kg of aniline. The mixture is heated at reflux. When all the starting substrate has disappeared, the solution is cooled and filtered. The precipitate obtained is washed with toluene and then the filtrate obtained is washed with a 2N sodium hydroxide solution and subsequently with water until neutral. After removal of the solvent by evaporation, the resulting solid is recrystallised from an ethanol/water (80/20) mixture to give the title product in a yield of 87% and with a chemical purity exceeding 99%.
Quantity
85 kg
Type
reactant
Reaction Step One
Quantity
60.3 kg
Type
reactant
Reaction Step One
Quantity
15.6 kg
Type
reactant
Reaction Step One
Quantity
11 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9][C:10]2=O)=[CH:5][CH:4]=1.[C:14]([CH2:16]C(O)=O)#[N:15].C(O)(=O)CCCCCC.NC1C=CC=CC=1>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH:9]=[C:10]2[CH2:16][C:14]#[N:15])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
85 kg
Type
reactant
Smiles
COC1=CC=C2CCCC(C2=C1)=O
Name
Quantity
60.3 kg
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
15.6 kg
Type
reactant
Smiles
C(CCCCCC)(=O)O
Name
Quantity
11 kg
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
WASH
Type
WASH
Details
is washed with toluene
CUSTOM
Type
CUSTOM
Details
the filtrate obtained
WASH
Type
WASH
Details
is washed with a 2N sodium hydroxide solution and subsequently with water until neutral
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation
CUSTOM
Type
CUSTOM
Details
the resulting solid is recrystallised from an ethanol/water (80/20) mixture

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CCC=C(C2=C1)CC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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